molecular formula C23H21FN6O3 B11928728 Mak683-CH2CH2cooh

Mak683-CH2CH2cooh

Cat. No.: B11928728
M. Wt: 448.4 g/mol
InChI Key: WWNHSPXQGRANDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mak683-CH2CH2cooh is a compound known for its role as an inhibitor of the Polycomb Repressive Complex 2 (PRC2). PRC2 is involved in the regulation of transcription through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound specifically targets the embryonic ectoderm development (EED) protein, which is a core component of PRC2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mak683-CH2CH2cooh involves the stepwise optimization of the tool compound EED226. The process includes the binding of the low-molecular-weight compound EED226 to the H3K27me3 binding pocket of the regulatory subunit EED. This optimization leads to the creation of a potent and selective EED inhibitor .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound’s development for clinical use suggests that it undergoes rigorous synthesis and purification processes to ensure its efficacy and safety for therapeutic applications .

Scientific Research Applications

Mak683-CH2CH2cooh has significant applications in scientific research, particularly in the fields of oncology and epigenetics. It is used to study the role of PRC2 in transcriptional regulation and its implications in cancer development. The compound has shown potential in reducing tumor growth in preclinical models and is currently being evaluated in clinical trials for its efficacy in treating advanced malignancies .

Mechanism of Action

Mak683-CH2CH2cooh exerts its effects by binding to the EED protein, a core component of the PRC2 complex. This binding inhibits the interaction between EED and H3K27me3, leading to a decrease in the trimethylation of histone H3 at lysine 27. This reduction in H3K27me3 levels results in the transcriptional repression of polycomb target genes, which are often involved in cell cycle control and tumorigenesis .

Properties

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

IUPAC Name

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid

InChI

InChI=1S/C23H21FN6O3/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32)

InChI Key

WWNHSPXQGRANDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F

Origin of Product

United States

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